molecular formula C13H18BClO3 B1493968 (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1544673-40-6

(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No. B1493968
CAS RN: 1544673-40-6
M. Wt: 268.54 g/mol
InChI Key: RFVQXDMOGKDUFW-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally analyzed through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures have also been calculated using density functional theory (DFT), showing consistency with crystal structures obtained via single-crystal X-ray diffraction (Huang et al., 2021).

Application in Conformational and Physicochemical Studies

  • DFT has been utilized to investigate molecular electrostatic potential and frontier molecular orbitals of related compounds, revealing some of their physicochemical properties (Huang et al., 2021).

Role in Boron-Containing Pharmaceuticals

  • The compound has been used in the synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents, signifying its role in pharmaceutical research (Das et al., 2011).

In Vitro Cytotoxicity and Cellular Uptake Studies

  • Its derivatives have been investigated for in vitro cytotoxicity and cellular uptake, indicating its potential application in medicinal chemistry and cancer research (Morrison et al., 2010).

Exploration in Electronic and Sensing Materials

  • Derivatives of the compound have been explored for their potential in electronic and sensing materials, particularly in the detection of hydrogen peroxide vapor, which is crucial for explosive detection (Fu et al., 2016).

Research in Advanced Polymer Synthesis

  • The compound has been used in the synthesis of advanced polymers, as seen in the preparation of triphenylamine-based electrochromic cells and fluorene copolymers with potential applications in materials science (Beaupré et al., 2006); (Cheon et al., 2005).

Diverse Applications in Organic Chemistry

  • This compound has been instrumental in various organic synthesis processes, contributing to the development of new chemical entities and aiding in understanding reaction mechanisms and molecular interactions (Coombs et al., 2006).

properties

IUPAC Name

[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQXDMOGKDUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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